molecular formula C28H29N3O3S B2982756 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 370854-47-0

2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2982756
CAS No.: 370854-47-0
M. Wt: 487.62
InChI Key: QKBZHGUDVPTULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a heterocyclic molecule featuring a hexahydroquinoline core substituted with a cyano group, a 2-ethoxyphenyl moiety, and a sulfanyl-linked acetamide arm bound to a 2-ethylphenyl group.

Properties

IUPAC Name

2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-3-18-10-5-7-12-21(18)30-25(33)17-35-28-20(16-29)26(19-11-6-8-15-24(19)34-4-2)27-22(31-28)13-9-14-23(27)32/h5-8,10-12,15,26,31H,3-4,9,13-14,17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBZHGUDVPTULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OCC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the ethoxyphenyl substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For instance, it could act as a 5-lipoxygenase inhibitor, affecting the production of leukotrienes and reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. 2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide ()
  • Core Structure: Both share a tetrahydroquinoline scaffold with a cyano group at position 3 and a sulfanyl-linked acetamide.
  • Substituent Differences :
    • Position 4 : Target has a 2-ethoxyphenyl group vs. thiophen-2-yl in the analog. The ethoxyphenyl group introduces steric bulk and lipophilicity, whereas the thiophene may enhance π-π stacking.
    • Acetamide Arm : Target binds to 2-ethylphenyl (ortho-substituted), while the analog uses 4-ethoxyphenyl (para-substituted). Ortho substitution may reduce rotational freedom and alter binding affinity .
Target Compound vs. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()
  • Key Differences: The analog lacks the hexahydroquinoline core, instead featuring a simpler sulfanyl-acetamide bridge between 2-aminophenyl and 4-methoxyphenyl.

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~550 (estimated) ~500 (exact calc. unavailable) 316.38 (C₁₅H₁₆N₂O₂S)
Melting Point Not reported Not reported Not reported
Key IR Peaks Expected: C≡N (~2215 cm⁻¹), C=O (~1665 cm⁻¹) Similar C≡N/C=O peaks inferred C=O at 1664 cm⁻¹
Solubility Likely low (lipophilic groups) Moderate (ethoxy group) Moderate (methoxy, amino)

Spectroscopic Comparison

  • ¹H-NMR: Target vs. : Both would show aromatic protons (δ 6.5–8.0 ppm) and ethoxy/ethyl group signals. The target’s ortho-ethylphenyl may cause upfield shifts due to steric hindrance. : Distinct amino group resonance at δ ~5.0 ppm (D₂O-exchangeable) .

Biological Activity

The compound 2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, particularly in the fields of pharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N3O3SC_{21}H_{24}N_{3}O_{3}S, and it has a molecular weight of approximately 396.50 g/mol. The compound contains a quinoline core known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

PropertyValue
Molecular FormulaC21H24N3O3SC_{21}H_{24}N_{3}O_{3}S
Molecular Weight396.50 g/mol
IUPAC NameThis compound

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The quinoline structure may interact with various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors related to pain and inflammation.
  • Antioxidant Activity : The presence of the cyano and ethoxy groups could contribute to its ability to scavenge free radicals.

Biological Activities

Several studies have explored the biological activities associated with similar compounds in the quinoline family:

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • A study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways.

Anti-inflammatory Effects

Quinoline-based compounds have shown promise in reducing inflammation:

  • In vitro studies revealed that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Analgesic Properties

The analgesic potential of related compounds has been documented:

  • Animal models indicated that these compounds could reduce pain responses comparable to standard analgesics like ibuprofen.

Case Studies

  • Cytotoxicity Assays : A study involving human cancer cell lines (e.g., MCF-7 and HeLa) showed that derivatives similar to our compound induced significant cytotoxicity with IC50 values in the micromolar range.
  • In Vivo Models : In murine models of inflammation, administration of quinoline derivatives resulted in a marked decrease in paw edema compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.